molecular formula C25H26ClNO4 B11136830 1-(3-Chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11136830
M. Wt: 439.9 g/mol
InChI Key: FTWQCBFWKVOJRB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of polycyclic heterocycles characterized by fused chromene and pyrrole-dione moieties. Its structure includes a 3-chlorophenyl group at position 1, 6,7-dimethyl substituents on the chromene ring, and a 3-(propan-2-yloxy)propyl chain at position 2. The synthesis of such derivatives typically involves multicomponent reactions of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and amines under mild conditions .

Properties

Molecular Formula

C25H26ClNO4

Molecular Weight

439.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H26ClNO4/c1-14(2)30-10-6-9-27-22(17-7-5-8-18(26)13-17)21-23(28)19-11-15(3)16(4)12-20(19)31-24(21)25(27)29/h5,7-8,11-14,22H,6,9-10H2,1-4H3

InChI Key

FTWQCBFWKVOJRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno[2,3-c]pyrrole core structure through cyclization reactions. Subsequent steps involve the introduction of the chlorophenyl group, dimethyl substitutions, and the propan-2-yloxypropyl side chain. Common reagents used in these reactions include chlorinating agents, methylating agents, and alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or other reactive sites.

    Hydrolysis: The propan-2-yloxypropyl side chain can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-(3-chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione Scaffold

The target compound’s key differentiating features lie in its substitution pattern. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Position) Key Features Synthesis Reference
Target Compound 1-(3-ClC₆H₄), 6,7-diMe, 2-[3-(iPrO)Pr] Bulky isopropoxypropyl chain enhances lipophilicity; chloro group may modulate electronic effects. Vydzhak & Panchishin (2008, 2010)
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(3,4,5-triOMeC₆H₂), 5,7-diMe, 2-(2-hydroxyethyl) Polar hydroxyethyl chain improves solubility; trimethoxyphenyl may enhance π-π stacking interactions.
1-(2-Chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 1-(2-ClC₆H₄), 4-(3-MeOC₆H₄), 3-Me Pyrazole-carbonitrile core differs from pyrrole-dione; chloro and methoxy groups influence reactivity.
3-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-1-(3-methoxyphenyl)-2-phenyl-1H-benzo[f]indole-4,9-dione Extended naphthoquinone-indole fusion Larger aromatic system increases molecular weight and potential intercalation properties.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 3-(propan-2-yloxy)propyl chain in the target compound likely increases logP compared to analogs with polar substituents (e.g., hydroxyethyl in ).
  • Melting Points: Compounds with bulky or rigid substituents (e.g., naphthoquinone-indole derivatives ) exhibit higher melting points (>250°C) than those with flexible chains (e.g., 195–197°C for the hydroxyethyl analog ).
  • Solubility : Methoxy or hydroxy groups (e.g., in ) improve aqueous solubility, whereas chloro and alkyl groups favor organic solvent compatibility.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound ~493.9 (calc.) Not reported Cl, Me, iPrO-Pr
Hydroxyethyl-trimethoxyphenyl analog 440.1 195–197 OH, OMe
Pyrazole-carbonitrile analog ~354.8 170.7–171.2 Cl, CN, OMe

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